2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole
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Overview
Description
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyridine with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets . Additionally, it has applications in the industry as a catalyst and in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . This makes it a valuable compound for studying various biological processes and developing new therapeutic agents.
Comparison with Similar Compounds
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole can be compared with other similar compounds such as thiazoles and other imidazole derivatives. Thiazoles, for example, also contain sulfur and nitrogen atoms and exhibit similar biological activities Other similar compounds include various substituted imidazoles, which are used in a wide range of applications from pharmaceuticals to industrial catalysts .
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-methyl-1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C9H17N3S/c1-7(2)8(10)6-13-9-11-4-5-12(9)3/h4-5,7-8H,6,10H2,1-3H3 |
InChI Key |
FZSFRDYQJRIBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC1=NC=CN1C)N |
Origin of Product |
United States |
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